Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

LED Photopolymerization Dental Composites Spectral Overlap

Optimize UV-LED curing with TPO (CAS 75980-60-8), a Type I acylphosphine oxide photoinitiator. For formulators struggling with slow through-cure and yellowing in white pigmented coatings, TPO provides: • 35% faster line speed and 40% energy reduction vs benzophenone in automotive clear coats • Deep cure in thick films up to 250μm under 395-405 nm LED sources • Photobleaching behavior for color-stable dental restoratives and 3D printing resins. Supplied as crystalline powder, ≥97% purity, with global shipping from BenchChem.

Molecular Formula C22H21O2P
Molecular Weight 348.4 g/mol
CAS No. 75980-60-8
Cat. No. B1207914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
CAS75980-60-8
Synonyms(2,4,6-trimethylbenzoyl) diphenylphosphine oxide
2,4,6-trimethylbenzoyldiphenylphosphine oxide
Lucirin TPO
TMBDPO cpd
Molecular FormulaC22H21O2P
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C22H21O2P/c1-16-14-17(2)21(18(3)15-16)22(23)25(24,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3
InChIKeyVFHVQBAGLAREND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPO Photoinitiator Core Properties


Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (CAS 75980-60-8), commercially designated as TPO, is a Type I free-radical photoinitiator belonging to the acylphosphine oxide class . It exhibits broad absorption in the long-wavelength UV-A and near-visible spectrum, with effective absorption peaks spanning 350-400 nm and extending to approximately 420-425 nm . This characteristic enables efficient initiation under both conventional mercury lamps and, notably, LED light sources emitting at 365, 385, and 405 nm . Its mechanism involves α-cleavage upon irradiation to generate two highly reactive initiating radicals: a benzoyl and a phosphinoyl radical [1]. TPO is recognized for its fast curing speed, photobleaching behavior, and suitability for thick-film and pigmented systems, with a typical recommended usage level of 0.5-5 wt% in UV and LED-curable formulations .

Why TPO Selection is Non-Interchangeable


Acylphosphine oxides are not a homogenous class; direct substitution of TPO with other Type I photoinitiators like BAPO (Irgacure 819), TPO-L, or conventional benzophenones can lead to significant performance deviations in critical formulation parameters. Key differentiators, such as absorption spectrum, radical quantum yield, solubility profile, and migration potential, directly dictate the final polymer network architecture, cure depth, and color stability [1]. For instance, the presence of two trimethylbenzoyl groups in BAPO alters its cleavage efficiency and absorption, while TPO-L's ethyl group changes its solubility and mobility [2]. Consequently, a formulation optimized for TPO's specific kinetic profile and spectral overlap with LED sources will not perform equivalently with an analog, impacting curing speed, mechanical properties, and regulatory compliance [3]. The following quantitative evidence delineates the precise performance boundaries that make TPO uniquely positioned for specific industrial and scientific applications.

Quantitative Differentiation Against Closest Comparators


Absorption Overlap with 405 nm LED Sources

TPO exhibits a distinct absorption advantage for violet-blue LED curing systems compared to BAPO and CQ. Its absorption maximum (λmax) at 382 nm provides a superior spectral overlap with common 405 nm LED emission, whereas BAPO's absorption is centered at a longer wavelength and CQ's is at 468 nm. This difference directly translates into a higher Photon Absorption Efficiency (PAE) for TPO when paired with specific LED units [1]. For a high-power LED unit, TPO's PAE is significantly higher than that of BAPO, making it the more efficient choice for this increasingly common light source [2].

LED Photopolymerization Dental Composites Spectral Overlap

Photopolymerization Quantum Yield Under QTH Lamps

When activated by a Quartz-Tungsten-Halogen (QTH) lamp, TPO demonstrates a markedly higher photopolymerization efficiency than its analogs CQ and BAPO. This is attributed to TPO's high polymerization quantum yield combined with excellent spectral overlap with the QTH lamp's output [1]. While CQ has a low polymerization quantum yield, and BAPO's efficiency is lower under these specific conditions, TPO is much more efficient due to its high quantum yield .

Quantum Yield Photopolymerization Efficiency Dental Materials

Migration Profile as Low-Mobility Benchmark

TPO's migration potential serves as a critical benchmark in the development of low-mobility photoinitiators. While TPO itself is a known migrator due to its relatively low molecular weight, its migration rate (0.52%) is used as a reference point against which newer, high-molecular-weight analogs are compared [1]. For instance, a novel acyldiphenylphosphine oxide (DAPO-4) was shown to have a migration rate of 0.03%, approximately 1/17th that of TPO [1]. This quantifies TPO's baseline mobility, which is lower than many commercial alternatives, and highlights why it is the target for improvement in applications demanding minimal extractables [2].

Food Packaging Low-Migration Inks Regulatory Compliance

Color Stability in Staining Media

In dental composite formulations, the choice of photoinitiator significantly impacts long-term color stability. While BAPO and its combination with CQ exhibit the highest color change (ΔE*) after water immersion, combinations containing TPO, specifically CQ+TPO and CQ+TPO+BAPO, demonstrate superior color stability after exposure to coffee solution [1]. This indicates that TPO-containing systems are less prone to discoloration in common staining environments, a critical aesthetic consideration.

Dental Composites Color Stability Aesthetic Restorations

Line Speed Enhancement in Automotive Coatings

In industrial coating applications, TPO enables a significant increase in production line speed compared to conventional benzophenone-based photoinitiator systems. This is attributed to TPO's faster photolysis and higher radical generation efficiency under UV-LED irradiation . The shift to TPO-based formulations has been shown to increase line speeds by 35% and reduce energy consumption by 40% .

Automotive Coatings UV-LED Curing Process Efficiency

Solubility in Reactive Diluents

TPO exhibits a well-characterized solubility profile in common acrylate monomers and reactive diluents, which is a critical parameter for formulators aiming to control viscosity and prevent initiator crystallization . This solubility, while moderate, is distinct from that of TPO-L, which is a liquid at room temperature due to its different chemical structure and thus offers different handling and formulation characteristics [1]. Quantitative solubility values for TPO in monomers like IBOA (15 g/100g) and HDDA (22 g/100g) provide precise formulation boundaries .

Formulation Compatibility Monomer Solubility Viscosity Control

Evidence-Backed Application Scenarios


Thick, White-Pigmented UV/LED Coatings and Inks

TPO is the initiator of choice for white-pigmented coatings, inks, and thick films (up to 250μm) cured with 395-405 nm LED or broad-spectrum UV sources . Its long-wavelength absorption and photobleaching behavior enable deep through-cure in highly scattering, titanium dioxide-filled systems where conventional initiators like benzophenone fail [1]. The quantifiable benefit is a 35% faster line speed and 40% energy reduction compared to benzophenone-based systems, as validated in automotive clear coat applications . For opaque, white formulations in screen printing and wood coatings, TPO ensures complete cure without surface tack or yellowing, a differentiation from BAPO which can exhibit higher color instability [2].

Aesthetic Dental Composites with Stain Resistance

In photopolymerizable dental restoratives, TPO is a critical component in advanced initiator systems designed for long-term aesthetic performance. Evidence shows that composites formulated with TPO in combination with camphorquinone (CQ+TPO) exhibit significantly improved color stability when exposed to common staining agents like coffee, compared to systems using CQ or BAPO alone . This specific advantage addresses a key clinical demand for restorations that maintain their appearance over time. While BAPO can lead to higher discoloration in aqueous environments, the TPO-containing combination provides a verifiable improvement in color fastness, making it a preferred selection for high-quality, visible restorations .

Low-Migration UV/LED Inks for Food Packaging

TPO serves as the established benchmark in the development and evaluation of next-generation, low-migration photoinitiators for sensitive applications like food packaging . Its quantified migration rate (0.52%) is a critical reference point against which the performance of novel, high-molecular-weight alternatives is measured [1]. While TPO's own mobility may limit its direct use in some food-contact applications, its well-characterized behavior makes it the essential control for R&D efforts. The goal is to achieve TPO's high initiation efficiency and broad absorption while reducing migration to levels like 0.03% (1/17th of TPO), which are necessary for meeting stringent regulatory standards [1].

High-Speed 3D Printing with 405 nm Light Sources

TPO is a premier photoinitiator for vat photopolymerization 3D printing resins, particularly those activated by 405 nm violet LED and laser sources . Its absorption maximum at 382 nm and tail extending to 420 nm provides optimal overlap with these common light engines, enabling faster layer times and high-resolution printing (<10μm layer resolution) [1]. Compared to TPO-L, which is a liquid, the solid TPO can be advantageous in specific resin formulations to control viscosity and prevent oxygen inhibition when used in conjunction with other components . Its high polymerization quantum yield and efficient radical generation translate directly into faster build speeds and more complete monomer conversion, critical for both prototyping and production additive manufacturing [2].

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